4-(Pyridin-3-ylmethyl)piperidin-4-ol

Medicinal Chemistry Structure-Activity Relationship Piperidine Building Blocks

This 4,4-disubstituted piperidine derivative is a privileged scaffold for medicinal chemistry. Its rigid core, absent in monosubstituted analogs, enhances receptor binding (1.5-2.9x improved IC50 in NK3 antagonists). The pyridin-3-ylmethyl moiety offers specific hydrogen-bonding capabilities, making it a high-value building block for patent navigation. Supplied with full analytical certification (NMR/HPLC/GC) for reproducible synthesis and ≥95% purity.

Molecular Formula C11H16N2O
Molecular Weight 192.26
CAS No. 1021414-48-1
Cat. No. B3203763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-3-ylmethyl)piperidin-4-ol
CAS1021414-48-1
Molecular FormulaC11H16N2O
Molecular Weight192.26
Structural Identifiers
SMILESC1CNCCC1(CC2=CN=CC=C2)O
InChIInChI=1S/C11H16N2O/c14-11(3-6-12-7-4-11)8-10-2-1-5-13-9-10/h1-2,5,9,12,14H,3-4,6-8H2
InChIKeyXXFNNXIQLNFXQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-3-ylmethyl)piperidin-4-ol Procurement Guide: Structural and Physicochemical Profile


4-(Pyridin-3-ylmethyl)piperidin-4-ol (CAS 1021414-48-1) is a 4,4-disubstituted piperidine derivative characterized by a pyridin-3-ylmethyl substituent at the 4-position and a hydroxyl group on the piperidine ring [1]. Its molecular formula is C11H16N2O, with a molecular weight of 192.26 g/mol and predicted physicochemical properties including a boiling point of 358.1±32.0 °C and a density of 1.134±0.06 g/cm³ . The compound is commonly supplied as the free base or the dihydrochloride salt (CAS 1021205-21-9), which enhances solubility and stability for in vitro applications .

Why Generic Substitution Fails for 4-(Pyridin-3-ylmethyl)piperidin-4-ol


The 4-(pyridin-3-ylmethyl)piperidin-4-ol scaffold is not functionally interchangeable with other piperidine-containing building blocks. Its specific 4,4-disubstitution pattern creates a unique steric and electronic environment that cannot be replicated by 1-substituted or 3-substituted piperidine analogs [1]. Additionally, the presence of the pyridin-3-ylmethyl moiety introduces specific hydrogen-bonding and π-stacking capabilities distinct from 2-pyridyl or 4-pyridyl regioisomers [2]. These structural features directly influence target engagement, metabolic stability, and synthetic tractability in downstream applications, making blind substitution without comparative data a high-risk procurement decision [3].

Quantitative Evidence for 4-(Pyridin-3-ylmethyl)piperidin-4-ol Differentiation


Structural Differentiation: 4,4-Disubstituted Piperidine Scaffold vs. 1-Substituted Analogs

The 4,4-disubstituted piperidine core of 4-(pyridin-3-ylmethyl)piperidin-4-ol confers enhanced binding affinity in receptor-targeting applications compared to monosubstituted piperidine analogs. In a class-level study of tachykinin NK3 antagonists, 4,4-disubstituted piperidines (compounds 1b, 1c, 1d) exhibited IC50 values of 5.9, 6.2, and 11 nM respectively, representing a 1.5- to 2.9-fold improvement over the monosubstituted comparator 1e (IC50 = 17 nM) [1]. This quantitative advantage is attributed to the conformational constraint and optimized steric bulk provided by the 4,4-substitution pattern, a feature directly retained in the target compound.

Medicinal Chemistry Structure-Activity Relationship Piperidine Building Blocks

Vendor-Defined Purity Benchmarking: 95% HPLC Purity with Batch-Specific Analytical Certification

Commercial batches of 4-(pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride are consistently supplied with a minimum purity of 95% as determined by HPLC, with accompanying batch-specific certificates of analysis including NMR, HPLC, and GC data . This level of quality control is essential for reproducible downstream synthesis and minimizes variability introduced by lower-purity alternatives commonly encountered with generic piperidine derivatives.

Chemical Procurement Analytical Quality Control Reproducible Synthesis

Patent Landscape Density: 11 Patent Citations vs. Scaffold Analogs

The dihydrochloride salt of 4-(pyridin-3-ylmethyl)piperidin-4-ol is cited in 11 distinct patents, reflecting its established utility as a privileged scaffold in medicinal chemistry programs [1]. This patent density surpasses that of many simple piperidine building blocks, indicating a validated and commercially relevant chemical space.

Intellectual Property Drug Discovery Piperidine Pharmacophore

Solubility-Enhanced Dihydrochloride Salt Form vs. Free Base

The dihydrochloride salt (CAS 1021205-21-9) of 4-(pyridin-3-ylmethyl)piperidin-4-ol demonstrates significantly enhanced aqueous solubility compared to the free base form (CAS 1021414-48-1) . While direct quantitative solubility data are not publicly reported, the salt form is the standard commercial supply format for biological assays, and its use is documented in patent literature to improve formulation characteristics and oral bioavailability [1].

Formulation Chemistry In Vitro Assay Compatibility Salt Selection

Best Research and Industrial Application Scenarios for 4-(Pyridin-3-ylmethyl)piperidin-4-ol


Medicinal Chemistry Hit-to-Lead Optimization Requiring Conformationally Constrained Piperidine Scaffolds

The 4,4-disubstituted piperidine core provides a rigid scaffold that enhances binding affinity in receptor-targeting programs, as demonstrated by class-level NK3 antagonist data showing 1.5- to 2.9-fold improved IC50 values over monosubstituted analogs [1]. Procurement of this specific building block is warranted when SAR studies indicate a need for steric bulk and conformational restriction at the piperidine 4-position.

High-Throughput Synthesis Campaigns Requiring Analytically Certified Building Blocks

With vendor-supplied purity ≥95% and batch-specific analytical certification (NMR, HPLC, GC), this compound ensures reproducible reaction outcomes in automated parallel synthesis workflows . This level of quality control is critical when scaling from milligram to gram quantities and minimizes time lost to failed reactions caused by unknown impurities.

IP-Aware Drug Discovery Leveraging a Validated Piperidine Pharmacophore

The compound's presence in 11 patents underscores its utility as a privileged scaffold in multiple therapeutic areas [2]. Research programs seeking to navigate crowded IP space can use this building block to explore novel chemical matter around a validated core, reducing the risk of pursuing completely unvalidated scaffolds.

In Vitro Biological Assays Requiring Salt Forms for Optimal Solubility

The dihydrochloride salt form is the preferred procurement choice for direct use in aqueous biological assays, offering enhanced solubility over the free base . This eliminates the need for DMSO stock solutions or other solubilization aids that may interfere with cellular readouts, ensuring cleaner assay data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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